

# Technical Guide: Spectral Characterization of 7-Fluoro-6-Nitroquinazolin-4(3H)-one

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## Compound of Interest

Compound Name: 7-Fluoro-6-Nitro-4(H)-Quinazoline

Cat. No.: B8677140

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## Executive Summary & Compound Identity

7-Fluoro-6-nitroquinazolin-4(3H)-one serves as the electrophilic core for nucleophilic aromatic substitution (S<sub>N</sub>Ar) reactions in drug development.<sup>[1]</sup> Its purity is paramount, as regioisomers (e.g., 8-nitro variants) can lead to inactive or toxic pharmaceutical impurities.

This guide details the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) signatures required to validate the identity and purity of this scaffold.

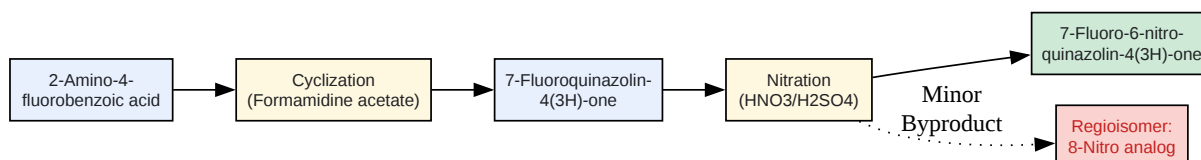
## Compound Data

Parameter	Details
IUPAC Name	7-Fluoro-6-nitroquinazolin-4(3H)-one
Common Synonyms	7-Fluoro-6-nitro-4-hydroxyquinazoline; 7-Fluoro-6-nitro-4(H)-quinazoline
CAS Number	162012-69-3
Molecular Formula	C <sub>8</sub> H <sub>4</sub> FN <sub>3</sub> O <sub>3</sub>
Exact Mass	209.02 g/mol
Appearance	Yellow to pale-orange solid

## Synthesis & Structural Context

Understanding the synthesis is crucial for interpreting spectral impurities. The standard route involves the nitration of 7-fluoroquinazolin-4(3H)-one.<sup>[1]</sup>

## Synthesis Workflow (Graphviz)



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Figure 1: Synthetic pathway highlighting the origin of the target scaffold and potential regioisomeric impurities.<sup>[1]</sup>

## Mass Spectrometry (MS) Analysis

Objective: Confirm molecular weight and analyze fragmentation to verify the position of the nitro and fluoro groups.

## Experimental Protocol

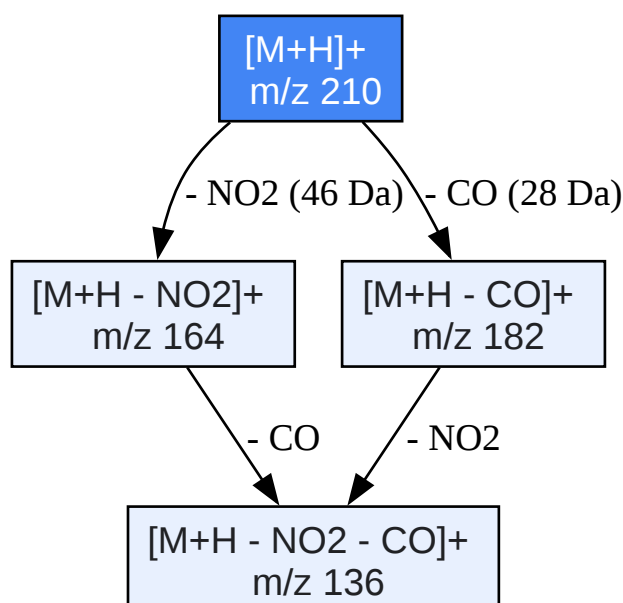
- Ionization: Electrospray Ionization (ESI) in Positive Mode (+ve).
- Solvent: Methanol or Acetonitrile with 0.1% Formic Acid.
- Concentration: 10  $\mu$ M.

## MS Data Summary

Ion Species	m/z (Observed)	Identity	Notes
[M+H] <sup>+</sup>	210.0	Protonated Molecular Ion	Base peak.[1] Odd mass indicates odd nitrogen count (3N).
[M+Na] <sup>+</sup>	232.0	Sodium Adduct	Common in non-desalted samples.
[2M+H] <sup>+</sup>	419.0	Dimer	Observed at high concentrations.

## Fragmentation Logic (MS/MS)

The fragmentation pattern is driven by the stability of the quinazoline core. The primary loss channels involve the nitro group and the pyrimidine ring.



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Figure 2: Proposed ESI-MS fragmentation pathway for structural verification.

## Proton NMR ( $^1\text{H}$ NMR) Characterization

Objective: Validate the substitution pattern. The key is distinguishing the H5 and H8 protons based on coupling constants (J-values) with the Fluorine atom.

### Experimental Protocol

- Solvent: DMSO- $d_6$  is recommended due to solubility issues in  $\text{CDCl}_3$ .<sup>[1]</sup> (Note: Some literature cites  $\text{CDCl}_3$ , but DMSO provides sharper resolution for polar quinazolinones).
- Frequency: 300 MHz or higher.
- Reference: TMS (0.00 ppm) or DMSO residual peak (2.50 ppm).

### $^1\text{H}$ NMR Data Table (300 MHz)

Shift ( $\delta$ ppm)	Multiplicity	Integral	Coupling (Hz)	Assignment	Structural Logic
12.83	Broad Singlet	1H	-	NH (Pos 3)	Exchangeable proton; confirms the "one" tautomer.[1]
8.72	Doublet (d)	1H	$J \approx 7.5$ Hz	H5	Most Deshielded. Peri-effect from C=O and ortho to -NO <sub>2</sub> . Coupled to F (meta).
8.32	Singlet (s)	1H	-	H2	Characteristic isolated proton between the two Nitrogens.
7.79	Doublet (d)	1H	$J \approx 10.5$ Hz	H8	Upfield relative to H5. Ortho to F (large coupling) and meta to -NO <sub>2</sub> .

## Scientist's Insight: The Coupling Constants

The fluorine atom at position 7 creates distinct splitting patterns:

- H8 (Ortho to F): Expect a larger coupling constant ( $J_{H-F} \approx 9-11$  Hz).
- H5 (Meta to F): Expect a smaller coupling constant ( $J_{H-F} \approx 6-8$  Hz). Use these J-values to distinguish H5 from H8 definitively. If H5 appears as a singlet, the resolution may be too low

to resolve the meta-coupling.

## Carbon-13 NMR ( $^{13}\text{C}$ NMR) Expectations

Objective: Confirm the carbon skeleton and the presence of the C-F bond.[2]

- C4 (Carbonyl): ~158–160 ppm.
- C7 (C-F): ~155–165 ppm. Distinctive Doublet ( $J_{\text{C-F}} \approx 250\text{--}260$  Hz). This large splitting is the fingerprint of the C-F bond.
- C2 (N=CH-N): ~148 ppm.
- C6 (C-NO<sub>2</sub>): ~135–140 ppm.

## Quality Control & Impurity Analysis

When synthesizing or sourcing this intermediate, watch for these common issues:

- Regioisomer (8-Nitro): In the  $^1\text{H}$  NMR, the coupling patterns of the aromatic protons will change. The 8-nitro isomer would likely show two doublets with smaller meta-coupling or different shielding patterns.[1]
- Incomplete Nitration: Presence of 7-fluoroquinazolin-4(3H)-one (Starting Material).[2] Look for protons at  $\delta$  8.1 (dd) and  $\delta$  7.4 (td) lacking the strong deshielding of the nitro group.

## References

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## Sources

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